Benzooxazole-2-carbaldehyde
Overview
Description
Benzooxazole-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C8H5NO2. It is a bicyclic planar molecule that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. The compound is known for its diverse biological activities and is a valuable intermediate in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Benzoxazole-2-carbaldehyde, like other benzoxazole derivatives, has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with these biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
Benzoxazole derivatives have been shown to target a wide range of metabolic pathways and cellular processes in cancer pathology . For instance, some benzoxazole derivatives have been found to modulate SIRT1 activity in C6 rat glioma cells .
Biochemical Pathways
Benzoxazole derivatives have been found to affect a variety of biochemical pathways. They exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties
Pharmacokinetics
Benzoxazole derivatives are generally known for their diverse biological applications . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzooxazole-2-carbaldehyde and their impact on bioavailability would need to be studied in more detail.
Result of Action
Benzoxazole derivatives have been shown to possess potent anticancer activity . They have been found to be effective against various human cancer cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzooxazole-2-carbaldehyde can be synthesized using several methods. One common approach involves the reaction of 2-aminophenol with aldehydes under acidic conditions to form the benzoxazole ring . Another method includes the use of 2-aminophenol with different compounds like ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzooxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzooxazole-2-carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Benzooxazole-2-carboxylic acid.
Reduction: Benzooxazole-2-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
Benzooxazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: Benzooxazole derivatives exhibit significant pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Benzooxazole: The parent compound with a similar structure but without the aldehyde group.
Benzooxazole-2-carboxylic acid: An oxidized form of benzooxazole-2-carbaldehyde.
Benzooxazole-2-methanol: A reduced form of this compound.
Uniqueness: this compound is unique due to its aldehyde functional group, which allows for diverse chemical modifications and reactions. This functional group enhances its reactivity and makes it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
1,3-benzoxazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXZBZOUCQAOSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403648 | |
Record name | Benzooxazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62667-25-8 | |
Record name | Benzooxazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzoxazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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